SJB3-019A
Description
The Ubiquitin-Proteasome System (UPS) and Protein Homeostasis
The Ubiquitin-Proteasome System (UPS) is a principal mechanism for regulated protein degradation in eukaryotic cells, playing a vital role in maintaining cellular protein homeostasis, or proteostasis. nih.govnih.gov This system ensures the timely removal of misfolded, damaged, or otherwise non-functional proteins, which could otherwise accumulate and become toxic. youtube.com The UPS is integral to a multitude of cellular processes, including cell cycle progression, signal transduction, and the response to DNA damage. researchgate.net Dysfunction of the UPS has been implicated in a variety of diseases, including cancer and neurodegenerative disorders like Alzheimer's and Parkinson's disease. youtube.comfrontiersin.org
Ubiquitination is a multi-step enzymatic process that attaches ubiquitin, a small 76-amino acid regulatory protein, to a substrate protein. youtube.comresearchgate.net This process is carried out by a cascade of three enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3). researchgate.netportlandpress.com The E3 ligase provides substrate specificity, ensuring that only targeted proteins are marked for degradation. nih.gov The fate of the ubiquitinated protein depends on the nature of the ubiquitin tag. researchgate.net While the attachment of a single ubiquitin molecule (monoubiquitination) can serve as a signal for processes like DNA repair and vesicle sorting, the addition of a chain of ubiquitin molecules (polyubiquitination) typically targets the protein for degradation by the 26S proteasome. youtube.comnih.gov
Deubiquitination is the reverse process, where deubiquitinating enzymes (DUBs) remove ubiquitin from substrate proteins. researchgate.netproteopedia.org This cleavage of the isopeptide bond between ubiquitin and the substrate counteracts the action of E3 ligases and can rescue proteins from degradation. nih.gov DUBs are proteases that play a critical role in maintaining the balance of the ubiquitin system by recycling ubiquitin and preventing the premature degradation of essential proteins. wikipedia.org There are nearly 100 DUBs in humans, categorized into classes such as ubiquitin-specific proteases (USPs), ubiquitin C-terminal hydrolases (UCHs), and others. wikipedia.org
Deubiquitinating enzymes are crucial regulators of virtually all cellular pathways. nih.gov They are involved in controlling protein stability, localization, and activity, thereby influencing a wide array of cellular functions. researchgate.netwikipedia.org DUBs play essential roles in:
Cell Cycle Regulation: DUBs such as USP17 and USP44 are involved in modulating the progression of the cell cycle. wikipedia.org
DNA Damage Response: Many DUBs are critical for the DNA damage response by regulating the ubiquitination status of key repair proteins. d-nb.info
Signal Transduction: By removing ubiquitin from signaling molecules, DUBs can terminate or alter signaling cascades. portlandpress.com
Transcriptional Regulation: DUBs can influence gene expression by deubiquitinating histones and transcription factors. portlandpress.comnih.gov
Autophagy: DUBs contribute to this cellular degradation process by regulating the ubiquitination of autophagy-related proteins. nih.gov
The diverse functions of DUBs highlight their importance in maintaining cellular homeostasis, and their dysregulation is often associated with human diseases, particularly cancer. researchgate.netnih.gov
Ubiquitin-Specific Protease 1 (USP1) as a Key Deubiquitinase
Ubiquitin-Specific Protease 1 (USP1) is a well-characterized deubiquitinating enzyme that plays a pivotal role in several critical cellular processes, most notably in the DNA damage response and the maintenance of genomic stability. d-nb.infonih.gov
USP1 is a 785-amino acid protein that belongs to the largest family of DUBs, the ubiquitin-specific proteases. nih.govresearchgate.net It possesses the conserved catalytic triad (B1167595) of cysteine (Cys90), histidine (His593), and aspartate (Asp751) residues within its USP domain, which are essential for its deubiquitinating activity. researchgate.netacs.orgmdpi.com The enzymatic activity of USP1 is significantly stimulated through its association with a WD40 repeat protein called USP1-associated factor 1 (UAF1). acs.orgnih.gov The formation of the USP1/UAF1 complex is crucial for its full enzymatic function and stability. tandfonline.com UAF1 activates USP1 by modulating the conformation of its active site, which enhances its catalytic efficiency. acs.org
USP1 is a key regulator of pathways that are essential for maintaining the integrity of the genome. tandfonline.comresearchgate.net Its primary roles include:
Fanconi Anemia (FA) Pathway: USP1 deubiquitinates two critical proteins in the FA pathway, FANCD2 and FANCI. d-nb.infonih.gov The monoubiquitination of the FANCD2/FANCI complex is a crucial step in the repair of DNA interstrand crosslinks. d-nb.info USP1 reverses this modification, which is necessary for the proper functioning and completion of the repair process. nih.gov Inactivation of USP1 leads to a phenotype similar to Fanconi anemia, characterized by genomic instability and hypersensitivity to DNA crosslinking agents. d-nb.infonih.gov
Translesion Synthesis (TLS): USP1 also regulates TLS, a DNA damage tolerance mechanism, by deubiquitinating Proliferating Cell Nuclear Antigen (PCNA). d-nb.infonih.gov Monoubiquitinated PCNA recruits low-fidelity TLS polymerases to bypass DNA lesions. d-nb.info By removing ubiquitin from PCNA, USP1 helps to prevent the unscheduled recruitment of these error-prone polymerases, thereby contributing to the maintenance of genome stability. nih.gov
Cell Differentiation: USP1 has been shown to regulate cell differentiation by deubiquitinating and stabilizing inhibitor of DNA-binding (ID) proteins. d-nb.inforesearchgate.net This action can help maintain the undifferentiated state of certain cells, such as in osteosarcoma. d-nb.info
Given its critical functions in DNA repair and cell cycle control, it is not surprising that the dysregulation of USP1 expression has been linked to the progression of various cancers, including colorectal, lung, and bladder cancer. nih.govmdpi.com
Properties
Molecular Formula |
C16H8N2O3 |
|---|---|
Molecular Weight |
276.25 |
SMILES |
O=C(C1=C2OC(C3=CN=CC=C3)=N1)C4=CC=CC=C4C2=O |
Synonyms |
2-(pyridin-3-yl)naphtho[2,3-d]oxazole-4,9-dione |
Origin of Product |
United States |
Sjb3 019a: a Pharmacological Tool for Usp1 Inhibition
Discovery and Development of SJB3-019A as a USP1 Inhibitor
The discovery and development of this compound stemmed from research efforts to identify novel agents targeting deubiquitinating enzymes involved in cellular pathways relevant to diseases such as multiple myeloma and leukemia. USP1's role in DNA damage response and cellular differentiation pathways highlighted it as a potential therapeutic target. This compound, also referred to as SJB, was utilized in studies to investigate the functional significance of USP1 in multiple myeloma cells. aacrjournals.orgnih.gov It is a synthetic inhibitor with the chemical name 2-(pyridin-3-yl)naphtho[2,3-d]oxazole-4,9-dione. researchgate.net this compound was identified as a more potent analog compared to earlier USP1 inhibitors like SJB2-043, demonstrating enhanced activity in promoting the degradation of the USP1 substrate ID1 and exhibiting cytotoxicity in certain cancer cell lines. nih.govmedchemexpress.com
Mechanistic Characterization of this compound's Inhibitory Activity
Mechanistic studies have provided insights into how this compound exerts its inhibitory effects on USP1. These studies have focused on its selectivity, binding characteristics, and comparative potency against other USP1 inhibitors.
Selective Inhibition of USP1 Enzymatic Activity
This compound has been shown to selectively block the enzymatic activity of USP1 without significantly inhibiting other DUBs. In vitro assays using purified recombinant DUBs, including USP2, USP5, USP7, USP14, and UCH37, demonstrated that this compound primarily targets USP1. aacrjournals.orgnih.govresearchgate.net This selectivity is a crucial characteristic for a pharmacological tool, minimizing potential off-target effects.
Irreversible Binding Characteristics and Interaction with USP1
This compound targets USP1 in an irreversible manner. aacrjournals.orgnih.govresearchgate.net Studies using competitive ubiquitin-vinyl sulfone (Ub-VS) probe labeling have shown that this compound blocks the labeling of cellular USP1 with the HA-Ub-VS probe in a concentration-dependent manner. nih.govashpublications.org This indicates that this compound binds to cellular USP1 and inhibits its deubiquitinating activity, likely through covalent modification of the enzyme's active site. researchgate.net
Comparison of this compound Potency with Other USP1 Inhibitors
This compound has demonstrated potent inhibition of USP1 enzymatic activity. Its potency has been compared to other known USP1 inhibitors. For instance, this compound was found to be approximately 5 times more potent than SJB2-043 in promoting ID1 degradation and cytotoxicity in K562 cells, with an IC50 of 0.0781 μM. nih.govmedchemexpress.comtargetmol.comcenmed.comapexbt.com In some cellular contexts, this compound has shown potent, specific, and selective inhibition of cellular USP1 DUB activity with an EC50 in the nanomolar range. ashpublications.orgashpublications.org
The following table summarizes the comparative potency of this compound against SJB2-043 in K562 cells:
| Compound | IC50 (ID1 degradation/cytotoxicity in K562 cells) | Relative Potency vs. SJB2-043 |
| This compound | 0.0781 μM | ~5 times more potent |
| SJB2-043 | 0.544 μM | 1x |
Data derived from nih.govmedchemexpress.comtargetmol.comcenmed.comapexbt.com.
Methodologies for Biochemical Characterization of this compound
Biochemical characterization of this compound's inhibitory activity has primarily relied on in vitro enzymatic assays and probe-based labeling techniques.
In Vitro DUB Enzymatic Assays (e.g., Ubiquitin-AMC, Ubiquitin-Rhodamine)
In vitro DUB enzymatic assays are commonly used to assess the effect of inhibitors on the catalytic activity of deubiquitinating enzymes. The Ubiquitin-AMC (Ub-AMC) and Ubiquitin-Rhodamine assays are two such methods utilized in the characterization of this compound. aacrjournals.orgnih.govresearchgate.netashpublications.orgashpublications.orgresearchgate.netresearchgate.net
In the Ub-AMC assay, a substrate consisting of ubiquitin conjugated to the fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC) is used. DUBs cleave the bond between ubiquitin and AMC, releasing free fluorescent AMC, which can be detected by measuring fluorescence. aacrjournals.orgresearchgate.net This assay has been used to assess the effect of this compound on purified recombinant USP1 and other DUBs. aacrjournals.orgresearchgate.net
Similarly, the Ubiquitin-Rhodamine assay utilizes a ubiquitin substrate conjugated to a Rhodamine-based fluorophore. nih.govashpublications.orgashpublications.orgresearchgate.netresearchgate.net Hydrolysis of the linkage by a DUB results in an increase in fluorescence, allowing for the measurement of enzymatic activity. targetmol.com Both Ub-AMC and Ubiquitin-Rhodamine assays have been employed to confirm that this compound inhibits USP1 activity in a dose-dependent manner. aacrjournals.orgresearchgate.netnih.govashpublications.orgashpublications.org These assays, along with the use of recombinant DUB proteins and cellular lysates, have been instrumental in demonstrating the selective inhibition of USP1 by this compound. aacrjournals.orgnih.govresearchgate.net
| Assay Type | Substrate | Detection Method | Application in this compound Characterization |
| Ubiquitin-AMC | Ubiquitin-AMC | Fluorescence | Assessing this compound effect on purified recombinant DUBs and cellular DUBs. aacrjournals.orgnih.govresearchgate.net |
| Ubiquitin-Rhodamine | Ubiquitin-Rhodamine | Fluorescence | High-throughput screening and assessing USP1 activity. nih.govashpublications.orgashpublications.orgresearchgate.netresearchgate.nettargetmol.com |
Competitive Ubiquitin-Vinyl Sulfone (Ub-VS) Probe Labeling
Competitive ubiquitin-vinyl sulfone (Ub-VS) probe labeling is a biochemical technique used to assess the activity and specificity of deubiquitinating enzymes (DUBs) and to identify compounds that can inhibit their activity nih.govfrontiersin.orgrsc.orgrsc.orgnih.govfrontiersin.org. Ubiquitin-vinyl sulfone is an activity-based probe that contains a vinyl sulfone moiety at the C-terminus of ubiquitin nih.govrsc.orgrsc.orgnih.govfrontiersin.orgabclonal.com. This reactive group can form a stable, irreversible covalent linkage with the catalytic cysteine residue found in the active site of many DUBs, including USP1 nih.govrsc.orgrsc.orgnih.govabclonal.com.
In a competitive labeling assay, DUBs are incubated with a fixed concentration of the Ub-VS probe in the presence or absence of a test compound, such as this compound frontiersin.org. If the test compound is a potent and specific inhibitor that binds to the active site of the DUB, it will compete with the Ub-VS probe for binding to the catalytic cysteine nih.govfrontiersin.org. This competition results in reduced labeling of the DUB by the Ub-VS probe, which can be detected and quantified, often through techniques like Western blotting or by using a labeled probe (e.g., with a tag or radioisotope) followed by gel electrophoresis nih.govnih.govfrontiersin.orgrsc.orgnih.gov.
Studies investigating this compound have utilized competitive Ub-VS probe labeling to confirm its specificity for USP1 nih.gov. These experiments have shown that this compound can inhibit the binding of an HA-Ub-VS probe to USP1, while not significantly affecting the labeling of other DUBs such as USP2, USP5, USP7, USP14, and UCH37 nih.gov. This indicates that this compound selectively targets USP1 among a panel of tested DUBs nih.gov. The degree of reduced probe labeling in the presence of increasing concentrations of this compound provides insights into the inhibitor's potency and selectivity for USP1's active site nih.govfrontiersin.org.
Binding Kinetics and Specificity Assessments (e.g., Surface Plasmon Resonance)
Binding kinetics and specificity assessments, such as those performed using Surface Plasmon Resonance (SPR), are essential techniques for characterizing the interaction between a small molecule inhibitor like this compound and its target protein, USP1 drexel.edufrontiersin.orgbio-rad.combiorxiv.orgacs.org. SPR is a label-free biophysical method that allows for the real-time measurement of molecular binding events drexel.edufrontiersin.orgbio-rad.combiorxiv.org.
In a typical SPR experiment, one of the binding partners (the ligand, e.g., USP1 or a complex of USP1 with its binding partner UAF1) is immobilized onto a sensor chip surface drexel.edufrontiersin.orgbio-rad.com. The other binding partner (the analyte, e.g., this compound) is then flowed over the immobilized ligand at various concentrations drexel.edubio-rad.com. The binding and dissociation of the analyte to the ligand cause a change in the refractive index at the sensor surface, which is detected as an SPR signal, measured in response units (RU) bio-rad.com.
By monitoring the SPR signal over time, both the association (binding) and dissociation (unbinding) phases of the interaction can be observed drexel.edubio-rad.com. This data is then fitted to appropriate binding models to calculate key kinetic parameters, including the association rate constant (ka or kon) and the dissociation rate constant (kd or koff) drexel.edubio-rad.com. From these rate constants, the equilibrium dissociation constant (KD) can be determined (KD = koff / kon), which represents the affinity of the inhibitor for its target drexel.edu. A lower KD value indicates higher binding affinity.
SPR can also be used to assess the specificity of the inhibitor by testing its binding to other related or unrelated proteins immobilized on parallel channels of the same sensor chip medivir.com. This allows researchers to determine if this compound binds selectively to USP1 compared to other DUBs or off-target proteins.
Molecular and Cellular Effects of Sjb3 019a Mediated Usp1 Inhibition
Impact on Protein Substrates and Regulatory Pathways
Inhibition of USP1 by SJB3-019A affects the stability and degradation of several important protein substrates involved in processes such as cell proliferation, DNA repair, and apoptosis.
Modulation of ID1 Protein Levels and Degradation
USP1 is known to deubiquitinate and stabilize the DNA binding 1 (ID1) protein, which plays a significant role in the proliferation and progression of various cancers. apexbt.comnih.gov this compound, as a potent USP1 inhibitor, promotes the degradation of the ID1 protein. apexbt.commedchemexpress.comnih.gov Studies in K562 cells have shown that this compound is significantly more potent than another USP1 inhibitor, SJB2-043, in promoting ID1 degradation and cytotoxicity. apexbt.commedchemexpress.commedchemexpress.comtargetmol.comnih.govbiocompare.com The reduction in ID1 protein levels induced by USP1 inhibition is mediated through proteasomal degradation. researchgate.netnih.gov
Regulation of Ubiquitinated DNA Repair Proteins (Ub-FANCD2, Ub-PCNA)
USP1 is a key regulator of DNA repair pathways, particularly the Fanconi anemia (FA) pathway and homologous recombination (HR). aacrjournals.orgnih.govportlandpress.com It deubiquitinates critical DNA repair proteins such as monoubiquitinated FANCD2 (Ub-FANCD2) and monoubiquitinated PCNA (Ub-PCNA). aacrjournals.orgmdpi.comnih.govportlandpress.com Inhibition of USP1 by this compound leads to an increase in the levels of Ub-FANCD2 and Ub-PCNA. apexbt.commedchemexpress.commedchemexpress.comtargetmol.comnih.gov This accumulation of ubiquitinated forms of these proteins is associated with reduced homologous recombination activity. apexbt.commedchemexpress.commedchemexpress.comtargetmol.comnih.gov For instance, treatment of MM.1S cells with this compound increased the levels of Ub-FANCD2, Ub-FANCI, and Ub-PCNA. aacrjournals.org
Data Table: Effect of this compound on Ubiquitinated DNA Repair Proteins
| Protein Substrate | Effect of this compound Treatment (via USP1 Inhibition) | Cellular Impact |
| Ub-FANCD2 | Increased levels | Reduced homologous recombination activity |
| Ub-PCNA | Increased levels | Reduced homologous recombination activity, inhibits recruitment of DNA polymerases in the absence of DNA damage aacrjournals.org |
Stabilization of ATG14 Protein through Deubiquitination
Research indicates that USP1 interacts with and deubiquitinates ATG14, a core component in autophagy initiation. nih.govnih.gov USP1 overexpression enhances ATG14 protein stability by reducing its ubiquitination levels, while USP1 inhibition promotes ATG14 proteasome-dependent degradation. nih.govnih.gov Specifically, inhibition of USP1 by this compound has been shown to increase the ubiquitin level of ATG14, indicating that USP1 deubiquitinates and stabilizes ATG14 protein. nih.gov
Data Table: Effect of this compound on ATG14 Protein
| Protein Substrate | Effect of this compound Treatment (via USP1 Inhibition) | Mechanism | Outcome |
| ATG14 | Increased ubiquitination levels | Inhibition of USP1 deubiquitinating activity | Promoted proteasome-dependent degradation |
Influence on Survivin (BIRC5/API4) Protein Stability
USP1 has been shown to regulate the stability of Survivin (also known as BIRC5 or API4), a protein involved in both promoting cell proliferation and preventing apoptosis. researchgate.netnih.govusbio.net Mechanistically, USP1 regulates Survivin protein stability. researchgate.netnih.gov Inhibition of USP1 by compounds like this compound can influence the levels and stability of Survivin. researchgate.netnih.gov
Effects on Signal Transduction Pathways
Beyond its direct impact on protein substrates, this compound-mediated USP1 inhibition also influences key signal transduction pathways.
Interplay with the PI3K/AKT Signaling Pathway
The PI3K/AKT signaling pathway is a central regulator of cell growth, proliferation, and metabolism. nih.govembopress.org Studies have demonstrated an interplay between USP1 inhibition and the PI3K/AKT pathway. nih.govfrontierspartnerships.orgresearchgate.net Inhibition of USP1 by this compound has been found to downregulate the expression of phosphorylated AKT (p-AKT). researchgate.netnih.govresearchgate.net This suggests that USP1 promotes progression, at least partially, via the ID1/AKT signaling pathway. nih.govresearchgate.netnih.gov Upregulation of ID1 has been shown to reverse the suppressive effects of USP1 inhibitors like this compound, further indicating the involvement of the ID1/AKT axis. nih.govresearchgate.net
Data Table: Effect of this compound on the PI3K/AKT Pathway
| Pathway Component | Effect of this compound Treatment (via USP1 Inhibition) | Associated Protein Substrate | Outcome |
| p-AKT | Downregulated expression | ID1 | Contributes to suppressive effects on cell progression |
Regulation of Notch Signaling (Notch-1, Notch-2)
This compound has been shown to downregulate the expression of Notch-1 and Notch-2 proteins aacrjournals.orgnih.govpatsnap.com. This effect is observed in multiple myeloma cells and is linked to this compound-mediated inhibition of the USP1/ID signaling pathway aacrjournals.orgresearchgate.net. Notch signaling is known to promote the maintenance and proliferation of hematopoietic stem cells researchgate.net. The downregulation of Notch-1 and Notch-2 by this compound contributes to the observed cellular differentiation and apoptosis in multiple myeloma cells aacrjournals.org.
Modulation of SOX Transcription Factors (SOX-2, SOX-4)
In addition to Notch proteins, this compound also downregulates the levels of SOX-2 and SOX-4 transcription factors aacrjournals.orgnih.govpatsnap.comresearchgate.net. These proteins are associated with stem cell renewal and survival aacrjournals.orgresearchgate.net. The reduction in SOX-2 and SOX-4 expression is a downstream effect of this compound-mediated inhibition of the USP1/ID pathway aacrjournals.orgresearchgate.net. SOX transcription factors are crucial regulators of cell fate decisions during development and play roles in adult tissue homeostasis and regeneration nih.gov. Their dysregulation is implicated in various diseases, including cancer nih.gov.
Cellular Phenotypic Changes Induced by this compound
Inhibition of USP1 by this compound results in significant changes in cellular phenotype, including alterations in cell cycle progression, induction of apoptosis, impact on DNA repair mechanisms, and effects on cell proliferation and clonogenic survival.
Cell Cycle Arrest Mechanisms and Cell-Type Specificity (G0/G1 vs. G2/M)
This compound induces cell cycle arrest, but the specific phase of arrest appears to be cell-type dependent nih.govresearchgate.net. In multiple myeloma cells, this compound treatment leads to G0/G1 phase arrest nih.govresearchgate.net. This arrest is associated with a decrease in the percentage of cells in the G2/M and S phases aacrjournals.orgresearchgate.netscispace.com. In contrast, in B-cell acute lymphoblastic leukemia (B-ALL) cells, this compound treatment causes G2/M cell cycle arrest frontierspartnerships.orgnih.govresearchgate.net. This indicates that the cell cycle regulatory pathways targeted by USP1 inhibition may differ depending on the cellular context.
Induction of Apoptosis via Caspase Cascade Activation (Caspase-3, -8, -9)
A prominent effect of this compound is the induction of apoptosis frontierspartnerships.orgaacrjournals.orgtargetmol.comnih.govnih.govresearchgate.net. This compound triggers apoptosis through the activation of the caspase cascade, specifically involving caspase-3, caspase-8, and caspase-9 frontierspartnerships.orgaacrjournals.orgnih.govresearchgate.net. This activation is a key mechanism by which this compound reduces cell viability and induces cell death in various cancer cell types, including multiple myeloma and B-ALL cells frontierspartnerships.orgaacrjournals.orgnih.govresearchgate.net. Studies have shown a dose-dependent increase in apoptosis rates following this compound treatment in B-ALL cells nih.gov.
Impact on DNA Repair Processes, including Homologous Recombination
This compound inhibits DNA repair processes aacrjournals.orgnih.govnih.gov. USP1 is involved in DNA damage response pathways, including the Fanconi anemia pathway and translesion synthesis glpbio.comnih.gov. This compound inhibits DNA repair by blocking the Fanconi anemia pathway and homologous recombination aacrjournals.orgnih.govnih.gov. It has been shown to increase the levels of ubiquitinated FANCD2 and PCNA, key proteins in DNA repair pathways, and reduce homologous recombination activity in HeLa cells glpbio.com. The disruption of DNA repair contributes to the cytotoxic effects of this compound.
Influence on Cell Proliferation and Clonogenic Survival
This compound significantly represses cell proliferation and decreases clonogenic survival in various cancer cell types targetmol.comnih.govnih.govresearcher.life. This effect is consistent with its role as a USP1 inhibitor, as USP1 is known to play a critical role in regulating cell proliferation frontierspartnerships.orgpatsnap.comnih.govresearchgate.net. Studies in B-ALL cells have demonstrated a dose- and time-dependent suppression of cell growth by this compound nih.gov. The inhibition of proliferation and clonogenic survival highlights the potential of this compound as an anti-cancer agent.
Data Tables
| Cellular Effect | Cell Type Affected | Observed Outcome | Relevant Caspases (if applicable) |
| Regulation of Notch Signaling | Multiple Myeloma Cells | Downregulation of Notch-1, Notch-2 expression | N/A |
| Modulation of SOX Factors | Multiple Myeloma Cells | Downregulation of SOX-2, SOX-4 expression | N/A |
| Cell Cycle Arrest (G0/G1) | Multiple Myeloma Cells | Increased G0/G1 population, decreased S, G2/M | N/A |
| Cell Cycle Arrest (G2/M) | B-cell Acute Lymphoblastic Leukemia Cells | Increased G2/M population | N/A |
| Induction of Apoptosis | Multiple Myeloma Cells, B-ALL Cells | Increased apoptosis rate, PARP cleavage | Caspase-3, -8, -9 |
| DNA Repair Inhibition | Multiple Myeloma Cells, HeLa Cells | Blockade of Fanconi Anemia pathway, Homologous Recombination; Increased Ub-FANCD2, Ub-PCNA | N/A |
| Cell Proliferation Inhibition | Multiple Myeloma Cells, B-ALL Cells | Repressed cell growth, decreased viability | N/A |
| Clonogenic Survival | Ewing Sarcoma Cells | Reduced clonogenic survival | N/A |
Effects on Cell Migration and Invasion
Inhibition of USP1 by this compound has demonstrated effects on cell migration and invasion in various cancer types. Research indicates that USP1 promotes metastasis in certain cancers, and its knockdown suppresses migration and invasion frontierspartnerships.org. Specifically, in diffuse midline gliomas (DMGs), where ID1 is crucial for invasion and migration, this compound-mediated USP1 inhibition has been shown to decrease migration and invasion in multiple patient-derived DMG cell lines oup.com. This effect is suggested to be potentially mediated through the downregulation of ID1 and pAKT expression, indicating the involvement of the ID1/AKT pathway oup.com.
In ovarian cancer cells, pharmacological inhibitors of USP1, including this compound, have been reported to reduce cisplatin-induced Snail expression, similar to the effect observed with USP1 knockdown ijbs.com. Snail is a transcription factor known to play a role in epithelial-mesenchymal transition (EMT), a process that contributes to cell migration and invasion ijbs.com.
Modulation of Cellular Differentiation Processes
USP1 participates in cellular differentiation pathways, and its inhibition by this compound can modulate these processes patsnap.comaacrjournals.org. In multiple myeloma (MM) cells, this compound-mediated inhibition of the USP1/ID/Notch/Sox2 pathway triggers immature plasma cells to differentiate, mature, and undergo apoptosis aacrjournals.org. This suggests that blocking USP1 can push cancer cells towards a more differentiated state, which is often associated with reduced proliferation and increased susceptibility to cell death aacrjournals.org.
USP1's role in regulating ID proteins, which are vital for various cancer-related processes including cell differentiation, further supports its influence on differentiation researchgate.net. By deubiquitinating and stabilizing ID1, USP1 contributes to the maintenance of an undifferentiated state in certain cancer cells researchgate.netnih.gov. Therefore, inhibiting USP1 with compounds like this compound can lead to the degradation of ID proteins, thereby promoting differentiation aacrjournals.orgnih.govnih.gov.
In B-cell acute lymphoblastic leukemia (B-ALL) cells, inhibition of USP1 by this compound downregulates the expression of ID1 and p-AKT nih.gov. Upregulation of ID1 expression could reverse the suppressive effects of the USP1 inhibitor in these cells, indicating that USP1 promotes B-ALL progression at least partially via the ID1/AKT signaling pathway, which is involved in regulating cellular processes including differentiation nih.gov.
Sjb3 019a in Preclinical Disease Models
Application in Hematological Malignancies
SJB3-019A has demonstrated activity in preclinical models of hematological malignancies, specifically B-cell Acute Lymphoblastic Leukemia and Multiple Myeloma.
Studies utilizing B-ALL cell lines have provided insights into the effects of this compound on cell growth and survival.
In vitro experiments have shown that this compound effectively suppresses the growth of B-ALL cells. This inhibition is both dose- and time-dependent in cell lines such as CCRF-SB, Sup-B15, and KOPN-8. researchgate.net Sup-B15 cells were found to be particularly sensitive to this compound treatment. researchgate.net
The compound also induces apoptosis in B-ALL cells in a dose-dependent manner. researchgate.net For instance, in Sup-B15 cells treated with 0.2 µM this compound for 24 hours, the apoptosis rate increased significantly compared to untreated cells. researchgate.net Similar increases in apoptosis rates were observed in CCRF-SB and KOPN-8 cell lines upon treatment with 0.2 µM this compound. nih.gov
The half-maximal inhibitory concentration (IC50) values for this compound in inhibiting the growth of B-ALL cell lines after 24 hours of treatment illustrate its potency:
| B-ALL Cell Line | IC50 (µM) |
| Sup-B15 | 0.349 |
| CCRF-SB | 0.504 |
| KOPN-8 | 0.360 |
The mechanism by which this compound exerts its effects in B-ALL cells involves the USP1/ID1/AKT pathway. This compound functions as a pharmacological inhibitor of Ubiquitin-Specific Protease 1 (USP1). nih.govpatsnap.comnih.gov Inhibition of USP1 by this compound leads to the downregulation of Inhibitor of Differentiation 1 (ID1) expression. nih.govpatsnap.comnih.gov This downregulation of ID1 subsequently results in the inactivation of the PI3K/AKT signaling pathway, as evidenced by decreased levels of phosphorylated AKT (p-AKT). nih.govpatsnap.comnih.govresearchgate.net Research indicates that USP1 promotes B-ALL progression, at least in part, through this ID1/AKT signaling axis. nih.govpatsnap.comnih.gov Furthermore, experiments where ID1 expression was upregulated demonstrated a reversal of the suppressive effects of this compound on B-ALL cell viability and the induction of apoptosis, highlighting the critical role of ID1 in mediating this compound's activity. nih.govresearchgate.net
Investigations into the effects of this compound in Multiple Myeloma models have revealed its impact on cell viability, growth, and the targeting of myeloma stem cells.
This compound has been shown to decrease the viability and inhibit the growth of multiple myeloma cells. patsnap.comresearchgate.netaacrjournals.orgnih.govnih.gov This compound acts as a selective inhibitor of USP1 enzymatic activity. patsnap.comresearchgate.netaacrjournals.orgnih.gov Treatment with this compound triggers apoptosis in MM cells. patsnap.comresearchgate.netaacrjournals.orgnih.govresearchgate.net The induction of apoptosis involves the activation of caspase-3, caspase-8, and caspase-9. patsnap.comaacrjournals.orgnih.govresearchgate.net this compound has also demonstrated the ability to overcome resistance to bortezomib (B1684674), a commonly used proteasome inhibitor in MM therapy. patsnap.comaacrjournals.orgnih.govnih.gov Mechanistically, this compound degrades USP1 and downstream inhibitor of DNA-binding proteins and inhibits DNA repair by blocking the Fanconi anemia pathway and homologous recombination. patsnap.comaacrjournals.orgnih.govmdpi.com
Beyond its effects on the bulk population of myeloma cells, this compound has shown activity against proteins associated with multiple myeloma stem cell renewal and survival. Studies have indicated that this compound downregulates the expression of proteins such as Notch-1, Notch-2, SOX-4, and SOX-2. patsnap.comaacrjournals.orgnih.govtijuanagarage.com These proteins are implicated in maintaining the stem-like properties and survival of MM initiating cells. Furthermore, this compound has been observed to induce the generation of more mature and differentiated plasma cells. patsnap.comaacrjournals.orgnih.gov
Multiple Myeloma (MM) Models
Overcoming Drug Resistance Mechanisms (e.g., Bortezomib Resistance)
This compound has demonstrated potential in overcoming drug resistance mechanisms, notably resistance to bortezomib in multiple myeloma models. Bortezomib, a proteasome inhibitor, is a validated therapeutic target in multiple myeloma, but the development of resistance remains a significant challenge. nih.govaacrjournals.org
Preclinical studies using multiple myeloma cell lines and patient samples have shown that this compound can decrease cell viability and overcome bortezomib resistance. nih.govaacrjournals.org this compound selectively blocks USP1 enzymatic activity. nih.govaacrjournals.org Its mechanism involves triggering apoptosis through the activation of caspases (caspase-3, caspase-8, and caspase-9) and inhibiting DNA repair pathways, including the Fanconi anemia pathway and homologous recombination. nih.govaacrjournals.org Furthermore, this compound has been shown to downregulate proteins associated with multiple myeloma stem cell renewal and survival, such as Notch-1, Notch-2, SOX-4, and SOX-2. nih.govaacrjournals.org The combination of this compound with bortezomib has demonstrated synergistic cytotoxicity in multiple myeloma models. nih.govaacrjournals.orgresearchgate.net
USP1's role in drug resistance extends beyond multiple myeloma. It contributes to resistance by modulating substrate proteins, promoting DNA damage, inducing cancer stem cell characteristics, interfering with apoptosis, and regulating signaling pathways. nih.gov this compound, by inhibiting USP1, can mitigate these resistance mechanisms. nih.gov For instance, in ovarian cancer cells, USP1 inhibitors like this compound have been reported to reduce cisplatin-induced Snail expression, which is associated with platinum resistance and tumor aggressiveness. ijbs.comnih.gov
Synergistic Anti-Tumor Effects of this compound Combinations
This compound has demonstrated synergistic anti-tumor effects when combined with various therapeutic agents in preclinical settings. In pancreatic cancer, a synergistic effect between this compound and cisplatin (B142131) has been observed, with combination index values less than 0.8 at multiple dose combinations nih.gov. More importantly, this combination significantly accelerated cell apoptosis nih.gov. In multiple myeloma, isobologram analysis demonstrated that the combination of this compound with bortezomib, the HDAC6 inhibitor ACY1215, lenalidomide (B1683929), or pomalidomide (B1683931) triggers synergistic anti-multiple myeloma activity nih.govnih.govaacrjournals.org. This compound has also been reported to enhance the sensitivity of ovarian cancer cells to cisplatin researchgate.net.
Table 2: Synergistic Effects of this compound Combinations
| Cancer Type | Combination Partner(s) | Observed Effect | Source |
| Pancreatic Cancer | Cisplatin | Synergistic anti-tumor effect, accelerated apoptosis (Combination Index < 0.8). nih.gov | nih.gov |
| Multiple Myeloma | Bortezomib, ACY1215 (HDAC6 inhibitor), Lenalidomide, Pomalidomide | Synergistic anti-multiple myeloma activity. nih.govnih.govaacrjournals.org | nih.govnih.govaacrjournals.org |
| Ovarian Cancer | Cisplatin | Enhanced sensitivity to cisplatin. researchgate.net | researchgate.net |
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 78358325 |
| Cisplatin | 2767 |
| Bortezomib | 387185 |
| Lenalidomide | 216317 |
| Pomalidomide | 24872476 |
| ACY-1215 | 16606714 |
| Pimozide | 4825 |
| ML323 | 53340426 |
| ATG14 | 134012 |
| Survivin | 9793 |
| FANCD2 | 2190 |
| PCNA | 5091 |
| USP1 | 9954 |
| EWS::FLI1 | - |
Note: EWS::FLI1 is a fusion protein, not a single chemical compound, and therefore does not have a PubChem CID.## Preclinical Investigations of the Chemical Compound this compound
This compound is a chemical compound identified as a potent small molecule inhibitor of ubiquitin-specific protease 1 (USP1) cenmed.comlabsolu.caharvard.eduapexbt.com. Preclinical research has explored its therapeutic potential across various cancer types, with a particular focus on its mechanisms of action and synergistic effects in combination therapies. Studies have highlighted its impact on fundamental cellular processes critical for cancer cell survival and proliferation, including growth arrest, apoptosis induction, and the mitigation of replication stress.
Preclinical investigations have evaluated the activity of this compound in different cancer models, providing insights into its potential applications.
Ewing Sarcoma (EWS) Models
Growth Arrest and Apoptotic Induction
This compound has demonstrated efficacy in inhibiting cancer cell growth and inducing programmed cell death (apoptosis) in preclinical settings. In Ewing sarcoma (EWS) cells, the inhibition or knockdown of USP1, the target of this compound, leads to a notable arrest in cell growth and triggers apoptosis researchgate.netnih.govnih.gov. Furthermore, this compound effectively suppressed the growth of B-ALL cells (including the CCRF-SB, Sup-B15, and KOPN-8 lines) in a manner dependent on both the concentration of the compound and the duration of exposure. This growth suppression was accompanied by a dose-dependent induction of apoptosis in these cells researchgate.net. In multiple myeloma (MM) cells, treatment with this compound resulted in a significant decrease in cell viability and triggered apoptosis. This apoptotic effect was associated with increased cleavage of PARP and the activation of key caspases, specifically caspase-3, caspase-8, and caspase-9 nih.govresearchgate.netnih.gov.
| Cancer Type | Effect on Growth | Effect on Apoptosis | Key Findings | Source |
| Ewing Sarcoma | Arrested | Induced | USP1 inhibition/knockdown leads to growth arrest and apoptosis. | researchgate.netnih.govnih.gov |
| B-ALL | Suppressed | Induced (dose-dependent) | Suppressed growth and induced apoptosis in CCRF-SB, Sup-B-15, and KOPN-8 cells. | researchgate.net |
| Multiple Myeloma | Decreased Viability | Induced (caspase-3, -8, -9 activation, PARP cleavage) | Decreased viability and triggered apoptosis. | nih.govresearchgate.netnih.gov |
Role of EWS::FLI1 Transcription Factor in USP1 Regulation
Investigations into Ewing sarcoma have revealed a connection between the oncogenic fusion protein EWS::FLI1, a hallmark of this cancer, and the regulation of USP1. USP1 is found to be overexpressed in EWS, and the EWS::FLI1 transcription factor is involved in regulating the transcript levels of USP1 researchgate.netnih.govnih.gov. This regulatory link suggests that EWS::FLI1 contributes to the elevated expression of USP1 observed in Ewing sarcoma.
Mitigation of Replication Stress
USP1 plays a crucial role in helping cells manage replication stress, a condition characterized by disruptions during DNA replication. In Ewing sarcoma cells, USP1 is essential for the survival of these cells when they experience endogenous replication stress researchgate.netnih.govnih.gov. At a mechanistic level, USP1 influences the stability of the Survivin (BIRC5/API4) protein, which is involved in the activation of caspase-9 and caspase-3/7 in response to replication stress researchgate.netnih.govnih.gov. Inhibition of USP1 also leads to the destabilization of Survivin, thereby reducing Survivin's inhibitory effect on caspase activation nih.gov. Treatment of EWS cells with USP1 inhibitors, including this compound, resulted in an increase in replication stress and markers of endogenous DNA damage nih.gov.
Pancreatic Cancer Models
Preclinical studies have also explored the effects of this compound in models of pancreatic cancer.
Impact on Cancer Progression and Autophagy
USP1 has been reported to promote the progression of pancreatic cancer and influence autophagy by deubiquitinating ATG14 nih.gov. Autophagy is a cellular process that can support the growth of tumors during the progression of pancreatic ductal adenocarcinoma (PDAC) nih.govmdpi.commdpi.comnih.govdovepress.com. Inhibition of USP1 by this compound was shown to increase the ubiquitination level of ATG14, indicating that USP1 is involved in the deubiquitination and stabilization of the ATG14 protein nih.gov. This finding suggests a mechanism through which USP1, and consequently its inhibitor this compound, can impact autophagy in the context of pancreatic cancer.
Sensitization to Chemotherapeutic Agents
Targeting USP1 holds potential for increasing the sensitivity of cancer cells to chemotherapeutic agents nih.gov. In pancreatic cancer, inhibition of USP1 by this compound has demonstrated a synergistic effect when combined with cisplatin treatment nih.gov. The combination of this compound and cisplatin significantly enhanced apoptosis in PDAC cells, indicating a potential strategy for treatment nih.gov. Similarly, knockdown of USP1 also led to increased sensitivity to cisplatin in PDAC cells nih.gov. In ovarian cancer cells, treatment with USP1 inhibitors, including this compound and pimozide, enhanced their sensitivity to cisplatin researchgate.net.
Synergistic Anti-Tumor Effects of this compound Combinations
This compound has shown synergistic anti-tumor effects when used in combination with other therapeutic agents in preclinical studies. In pancreatic cancer, a synergistic effect between this compound and cisplatin was observed, with combination index values below 0.8 across multiple dose combinations nih.gov. This combination also led to a significant acceleration of apoptosis nih.gov. In multiple myeloma, isobologram analysis indicated that combining this compound with agents such as bortezomib, the HDAC6 inhibitor ACY1215, lenalidomide, or pomalidomide resulted in synergistic anti-multiple myeloma activity nih.govnih.govaacrjournals.org. This compound has also been reported to enhance the sensitivity of ovarian cancer cells to cisplatin researchgate.net.
| Cancer Type | Combination Partner(s) | Observed Effect | Source |
| Pancreatic Cancer | Cisplatin | Synergistic anti-tumor effect, accelerated apoptosis (Combination Index < 0.8). | nih.gov |
| Multiple Myeloma | Bortezomib, ACY1215 (HDAC6 inhibitor), Lenalidomide, Pomalidomide | Synergistic anti-multiple myeloma activity. | nih.govnih.govaacrjournals.org |
| Ovarian Cancer | Cisplatin | Enhanced sensitivity to cisplatin. | researchgate.net |
Combination with Proteasome Inhibitors (e.g., Bortezomib)
Preclinical studies have explored the combination of this compound with proteasome inhibitors, such as bortezomib, in multiple myeloma models. Research has demonstrated that combining this compound with bortezomib triggers synergistic anti-multiple myeloma activity. aacrjournals.orgashpublications.orgnih.govresearchgate.net This combination has shown the ability of this compound to overcome bortezomib resistance in cell lines. aacrjournals.orgnih.govnih.gov Isobologram analysis has confirmed the synergistic cytotoxicity of this combination. aacrjournals.orgnih.gov
Detailed research findings indicate that this compound is active against tumor cells from patients with multiple myeloma that are resistant to novel agents like bortezomib. aacrjournals.orgnih.govnih.gov The synergistic effect observed when combining this compound with bortezomib provides a preclinical rationale for investigating this combination as a potential therapeutic strategy, particularly in overcoming or preventing resistance to proteasome inhibitors. aacrjournals.orgnih.govnih.gov
Combination with Histone Deacetylase Inhibitors (e.g., ACY-1215)
The combination of this compound with histone deacetylase inhibitors, such as the HDAC6-selective inhibitor ACY-1215 (Rocilinostat), has also been investigated in preclinical multiple myeloma models. Studies have shown that this combination results in synergistic cytotoxicity against multiple myeloma cells. aacrjournals.orgashpublications.orgnih.govresearchgate.net
Isobologram analysis has confirmed the synergistic anti-multiple myeloma activity when this compound is combined with ACY-1215. aacrjournals.orgnih.gov These findings suggest that simultaneously targeting USP1 with this compound and HDAC6 with ACY-1215 can lead to enhanced anti-cancer effects in multiple myeloma. aacrjournals.orgnih.govresearchgate.net
Combination with Immunomodulatory Drugs (e.g., Lenalidomide, Pomalidomide)
Combinations of this compound with immunomodulatory drugs (IMiDs) like lenalidomide and pomalidomide have demonstrated synergistic anti-multiple myeloma activity in preclinical settings. aacrjournals.orgashpublications.orgnih.govresearchgate.net this compound has shown activity against tumor cells from patients resistant to novel agents, including lenalidomide. aacrjournals.orgnih.govnih.gov
Isobologram analysis has confirmed the synergistic cytotoxicity observed with the combinations of this compound and lenalidomide, as well as this compound and pomalidomide. aacrjournals.orgnih.gov These results highlight the potential of combining USP1 inhibition with the effects of IMiDs to achieve enhanced therapeutic responses in multiple myeloma. aacrjournals.orgnih.govresearchgate.net
Combination with DNA Damaging Agents (e.g., Cisplatin, Doxorubicin, Etoposide)
This compound functions, in part, by inhibiting DNA repair pathways. aacrjournals.orgnih.govnih.govresearchgate.net This mechanism provides a theoretical basis for combining this compound with DNA damaging agents, which induce DNA lesions that require repair mechanisms. However, specific detailed preclinical data on the combination of this compound with agents such as cisplatin, doxorubicin, or etoposide (B1684455) in preclinical models were not extensively detailed within the scope of the provided search results.
Advanced Methodologies and Future Research Directions with Sjb3 019a
Utilizing SJB3-019A in Omics-Based Research
Omics-based approaches, including proteomics and transcriptomics, offer powerful avenues to comprehensively understand the cellular impact of USP1 inhibition by this compound. These methodologies allow for the global analysis of protein levels, post-translational modifications (such as ubiquitination), and gene expression profiles, providing a holistic view of the cellular response.
Proteomics Approaches for Novel Substrate Identification
Given that this compound inhibits the deubiquitinating activity of USP1, a key area of research involves identifying the full spectrum of USP1 substrates. While known substrates like FANCD2 and PCNA show increased ubiquitination upon this compound treatment apexbt.commedchemexpress.comcenmed.comglpbio.commdpi.com, it is highly probable that other proteins are also regulated by USP1. Proteomics approaches, particularly those focused on enriching and identifying ubiquitinated proteins (ubiquitination proteomics), are crucial for discovering these novel substrates. By treating cells with this compound and then employing mass spectrometry-based proteomics, researchers can compare the ubiquitination profiles of treated versus untreated cells. Proteins that exhibit increased ubiquitination levels in the presence of this compound are strong candidates for novel USP1 substrates. This can involve techniques such as using antibodies that recognize ubiquitin or specific polyubiquitin (B1169507) chain linkages to enrich ubiquitinated peptides before mass spectrometric analysis. Such studies can reveal new pathways and processes regulated by USP1 and consequently affected by this compound inhibition. The broader field of DUB research has utilized global proteomics analysis to identify interacting proteins, demonstrating the applicability of this approach nih.gov.
Transcriptomics for Gene Expression Signatures
Transcriptomics, the study of the complete set of RNA transcripts produced by a genome, provides insights into how USP1 inhibition by this compound affects gene expression at the mRNA level. Changes in gene expression can be a direct consequence of altered transcription factor activity (if USP1 regulates transcription factors) or an indirect effect resulting from changes in cellular processes controlled by USP1, such as DNA repair or cell cycle progression. Studies have utilized transcriptomic analysis in the context of USP1 inhibition, revealing impacts on gene expression signatures and pathways. For instance, transcriptomics has been employed to understand how PDGF engages a signaling pathway involving USP1 and how this relates to tumor inhibition dntb.gov.ua. Additionally, transcriptomic analyses in the context of infection have shown DUB regulation and highlighted the modulation of immune response pathways, with this compound influencing gene expression in these contexts biorxiv.org. By analyzing mRNA levels using techniques like RNA sequencing following this compound treatment, researchers can identify specific genes and pathways whose expression is significantly altered. This can help to build a more complete picture of the downstream cellular effects of USP1 inhibition and identify potential biomarkers or therapeutic targets.
Structural Biology and Rational Design of USP1 Inhibitors
Understanding the three-dimensional structure of USP1 and how this compound interacts with it at the molecular level is fundamental for rational drug design and the development of more potent and selective USP1 inhibitors. Structural biology techniques provide detailed insights into the binding site and the nature of the inhibitor-enzyme interaction.
Ligand-Protein Interaction Studies
Detailed studies of the interaction between this compound and USP1 are crucial for understanding its inhibitory mechanism and guiding the design of improved inhibitors. Biochemical and biophysical assays are instrumental in this regard. Techniques such as Isothermal Titration Calorimetry (ITC) and Differential Scanning Fluorimetry (DSF) can quantify the thermodynamics and stability changes upon inhibitor binding nih.govmedivir.com. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Chemical Shift Perturbation (CSP) titration, can provide information about the specific residues in USP1 that interact with this compound medivir.com. These studies can help to determine binding affinities, stoichiometry, and the reversibility or irreversibility of the interaction. This compound is described as an irreversible inhibitor targeting the catalytic cysteine of USP1, and detailed interaction studies can confirm and characterize this mechanism researchgate.netnih.gov.
Structure-Activity Relationship (SAR) Investigations with this compound Derivatives
Structure-Activity Relationship (SAR) studies involve systematically modifying the chemical structure of this compound and evaluating how these modifications affect its potency and selectivity for USP1. The fact that this compound is a more potent derivative of earlier compounds like C527 and SJB2-043 indicates that SAR investigations were part of its development medchemexpress.comcenmed.comglpbio.commdpi.comnih.govnih.govadooq.comfrontiersin.org. Future SAR studies could focus on identifying key functional groups and structural features of this compound that are essential for its interaction with USP1. By synthesizing and testing a series of analogs with targeted modifications, researchers can optimize the compound's properties, potentially leading to inhibitors with increased potency, improved selectivity, or more favorable pharmacokinetic profiles. While detailed SAR data specifically for this compound derivatives is not extensively reported in the provided snippets, the principle of SAR is critical in the development of DUB inhibitors nih.gov.
Computational Approaches (e.g., In Silico Docking, Pharmacophore Modeling)
Computational approaches play an increasingly important role in the rational design of enzyme inhibitors. Techniques such as in silico docking can predict how this compound binds to the active site of USP1, providing insights into the key interactions and the binding pose. Pharmacophore modeling can identify the essential features of this compound (e.g., hydrogen bond acceptors, hydrophobic regions) that are necessary for its activity, which can then be used to screen large databases of compounds to find new potential inhibitors with similar properties. Molecular dynamics simulations can provide information about the stability of the USP1-SJB3-019A complex and the conformational changes that occur upon binding. These computational methods can complement experimental data from structural biology and SAR studies, accelerating the discovery and optimization of USP1 inhibitors. Computational modeling, including docking studies and network analysis, is recognized as valuable for predicting and understanding interactions within the USP system nih.gov.
Compound Information
| Compound Name | PubChem CID |
| This compound | 78358325 |
Investigational Directions Beyond Oncology
Beyond its established roles in various cancers, the potential involvement of USP1 in other disease pathologies and its function in non-mammalian systems are areas of ongoing exploration, with this compound serving as a tool in these investigations.
Potential Roles in Other Disease Pathophysiologies
Research suggests that USP1's influence may extend to conditions beyond malignant neoplasms. For instance, studies have explored the role of USP1 in hypertensive nephropathy. Inhibition of USP1 using this compound has been shown to alleviate angiotensin II-induced oxidative stress and ferroptosis in renal cells in in vitro and in vivo models, suggesting a potential therapeutic avenue for this condition patsnap.com. Furthermore, USP1 has been identified as a potential regulator of the mammalian circadian clock, indicating a possible involvement in biological processes governing daily rhythms larvol.com.
Exploration in Non-Mammalian Biological Systems for Pathway Elucidation
Investigating the function of USP1 and the effects of its inhibitors in non-mammalian organisms can provide valuable insights into conserved biological pathways. This compound has been utilized in chemical screening within plant systems, specifically in studies focused on identifying inhibitors of light-induced stomatal opening in Commelina benghalensis oup.comfrontiersin.org. While the direct target proteins of this compound in guard cells within these plant studies were not explicitly identified, such explorations in diverse biological contexts contribute to a broader understanding of deubiquitinating enzyme function and the potential applicability of their inhibitors. oup.comfrontiersin.org
Challenges and Opportunities in USP1 Inhibitor Research
The development and application of USP1 inhibitors like this compound face several challenges, particularly concerning selectivity and the optimization of their pharmacological properties for research and potential clinical translation. Addressing these challenges presents significant opportunities for advancing the field.
Addressing Selectivity and Off-Target Effects
A critical challenge in developing USP1 inhibitors is achieving high selectivity over other deubiquitinating enzymes (DUBs) and unrelated proteases to minimize off-target effects. While this compound is described as a potent and novel USP1 inhibitor, its target selectivity has been noted as potentially limited compared to some later-generation inhibitors such as ML323 mdpi.com. Some research suggests that compounds like C527 and this compound might exert non-specific inhibition through redox mechanisms affecting catalytic cysteine residues in various DUBs researchgate.net. The importance of rigorous counterscreening against a panel of proteases is emphasized to identify and mitigate potential off-target activities, which is crucial for accurate interpretation of research findings and the development of specific research tools and therapeutic agents medivir.com.
Strategies for Enhancing Inhibitor Potency and Stability for Research Applications
This compound has demonstrated high potency as a USP1 inhibitor, with an reported IC₅₀ value of 0.0781 μM in promoting ID1 degradation and cytotoxicity in K562 cells, showing greater potency than SJB2-043 targetmol.commedchemexpress.comapexbt.comnih.gov. It has been shown to increase the levels of Ub-FANCD2 and Ub-PCNA and decrease homologous recombination activity targetmol.commedchemexpress.comnih.gov.
| Compound | Target | IC₅₀ (µM) | Effect on ID1 Degradation & Cytotoxicity (K562 cells) | Effect on Ub-FANCD2/PCNA | Effect on HR Activity |
| SJB2-043 | USP1 | 0.544 | Potent | Increased | Decreased |
| This compound | USP1 | 0.0781 | 5 times more potent than SJB2-043 | Increased | Decreased |
Note: Data compiled from references mdpi.comtargetmol.commedchemexpress.comapexbt.comnih.gov.
Despite its potency, challenges related to the physicochemical properties of USP1 inhibitors, including solubility and metabolic stability, have been noted in the field proquest.commedivir.com. While this compound reportedly displays good permeability, it may be characterized by low solubility or poor metabolic stability, which can impact its effectiveness and reliability in various research applications medivir.com. Strategies to enhance inhibitor potency and stability for research involve rational design and the exploration of diverse chemical series to identify compounds with improved pharmacological profiles medivir.commedivir.com.
Unanswered Questions and Prospective Research Avenues
Despite promising preclinical data, several fundamental questions regarding this compound's precise molecular actions and its broader impact on cellular networks remain. Future research should aim to address these gaps to facilitate its potential clinical translation.
Detailed Molecular Mechanisms of this compound's Downstream Effects
This compound's primary mechanism involves inhibiting USP1, a deubiquitinase that regulates the ubiquitination status of various proteins involved in critical cellular processes, including DNA repair and differentiation aacrjournals.orgnih.govfrontierspartnerships.orgmdpi.comnih.gov. While it is known that this compound leads to the degradation of proteins like ID1 and affects DNA repair pathways such as the Fanconi anemia pathway and homologous recombination, the detailed molecular cascade initiated by USP1 inhibition by this compound requires further elucidation aacrjournals.orgnih.govapexbt.comashpublications.orgnih.govmdpi.com.
Research indicates that this compound increases the levels of ubiquitinated FANCD2 and PCNA, key substrates of USP1, and decreases homologous recombination activity medchemexpress.comapexbt.comashpublications.org. It also downregulates proteins associated with stem cell renewal and survival, including Notch-1, Notch-2, SOX-4, and SOX-2, particularly in multiple myeloma cells aacrjournals.orgnih.govashpublications.org. Furthermore, this compound has been shown to trigger apoptosis through the activation of caspases-3, -8, and -9 aacrjournals.orgnih.govashpublications.orgresearchgate.netresearchgate.netpatsnap.comnih.gov. In B-cell acute lymphoblastic leukemia (B-ALL) cells, this compound induces apoptosis via the ID1/AKT pathway nih.gov. It also causes cell cycle arrest, though the specific phase affected (G1 or G2/M) appears to be cell-type dependent researchgate.netnih.govresearchgate.net.
Future research should employ advanced proteomic and mechanistic studies to map the complete landscape of protein deubiquitination changes upon this compound treatment. This includes identifying all direct and indirect substrates of USP1 affected by this compound and characterizing the subsequent alterations in their activity, localization, and interaction with other proteins. Understanding the precise molecular events downstream of USP1 inhibition will provide a more comprehensive picture of how this compound exerts its biological effects in different cellular contexts.
| Observed Downstream Effects of this compound | Cellular Context | Relevant Pathways Affected | Citations |
| ID1 degradation | K562 cells, Multiple Myeloma | Differentiation, Proliferation, Progression | aacrjournals.orgnih.govmedchemexpress.comapexbt.com |
| Increased Ub-FANCD2 and Ub-PCNA levels | K562, HeLa, Multiple Myeloma | DNA Repair (Fanconi Anemia, Translesion Synthesis), Homologous Recombination | aacrjournals.orgnih.govmedchemexpress.comapexbt.comashpublications.orgnih.gov |
| Decreased Homologous Recombination | K562, HeLa, Multiple Myeloma | DNA Repair | aacrjournals.orgnih.govmedchemexpress.comapexbt.comashpublications.org |
| Apoptosis induction | Multiple Myeloma, B-ALL | Caspase activation (3, 8, 9), ID1/AKT pathway | aacrjournals.orgnih.govashpublications.orgresearchgate.netresearchgate.netpatsnap.comnih.govnih.govresearchgate.net |
| Downregulation of Notch-1, -2, SOX-4, -2 | Multiple Myeloma | Stem cell renewal/survival, Differentiation | aacrjournals.orgnih.govashpublications.org |
| Cell Cycle Arrest (G1 or G2/M) | Multiple Myeloma, B-ALL | Cell Cycle Regulation | researchgate.netnih.govresearchgate.net |
Identification of Additional Regulatory Networks Involving USP1
USP1's activity is tightly regulated through various mechanisms, including protein-protein interactions, post-translational modifications like phosphorylation, and its association with co-factors such as UAF1 tandfonline.comd-nb.infoembopress.orgresearchgate.net. This compound's inhibitory effect on USP1 suggests that it interferes with these regulatory networks. However, the full extent of USP1's involvement in other cellular pathways and how this compound might influence these broader networks remains an open question.
USP1 is known to interact with and be regulated by UAF1, and this interaction is crucial for its enzymatic activity and stability tandfonline.comd-nb.infoembopress.orgresearchgate.net. USP1 also plays a role in the DNA damage response beyond just its well-characterized substrates like FANCD2 and PCNA nih.gov. Recent studies suggest that USP1 might be involved in regulating other aspects of cellular homeostasis and disease pathogenesis researchgate.net.
Prospective research should focus on identifying novel interacting partners of USP1 and mapping the complete network of proteins and pathways it regulates. This could involve unbiased screening approaches to discover new USP1 substrates or binding partners. Furthermore, investigating how this compound's binding to USP1 impacts its interaction with UAF1 and other regulatory proteins could provide critical insights into its mechanism of action and potential off-target effects. Understanding these additional regulatory networks will help in predicting the full biological impact of this compound and identifying potential biomarkers for response or resistance.
Optimization of Combination Therapies for Enhanced Preclinical Efficacy
Preclinical studies have demonstrated that combining this compound with other therapeutic agents, particularly in multiple myeloma, leads to synergistic anti-tumor activity aacrjournals.orgnih.govashpublications.orgresearchgate.netpatsnap.comnih.govportlandpress.com. Combinations with bortezomib (B1684674), HDAC6 inhibitor ACY-1215, lenalidomide (B1683929), and pomalidomide (B1683931) have shown enhanced cytotoxicity in multiple myeloma cell lines and patient samples aacrjournals.orgnih.govashpublications.orgresearchgate.netpatsnap.comnih.gov. This synergy is likely due to this compound's ability to inhibit DNA repair pathways, making cancer cells more susceptible to DNA-damaging agents or therapies that induce cellular stress aacrjournals.orgnih.govashpublications.orgnih.gov.
While the synergistic potential of this compound in combination therapies is evident, further research is needed to optimize these combinations. This includes identifying the most effective drug partners for different cancer types and genetic backgrounds, determining optimal dosing and scheduling to maximize efficacy while minimizing potential toxicity, and understanding the underlying mechanisms of synergy.
Future research avenues include exploring combinations of this compound with other targeted therapies, immunotherapies, or conventional chemotherapy agents in various preclinical models. Investigating the molecular basis of the observed synergy, such as the specific pathways or proteins whose combined modulation leads to enhanced anti-tumor effects, will be crucial. This could involve using high-throughput screening of drug libraries in combination with this compound or employing advanced genomic and proteomic techniques to identify predictive biomarkers for effective combination therapies. The goal is to rationally design combination strategies that leverage this compound's mechanism of action to overcome resistance and improve therapeutic outcomes.
| Combination Partner (Preclinical) | Cancer Type | Observed Effect | Citations |
| Bortezomib | Multiple Myeloma | Synergistic | aacrjournals.orgnih.govashpublications.orgresearchgate.netpatsnap.comnih.govportlandpress.com |
| ACY-1215 (HDAC6 inhibitor) | Multiple Myeloma | Synergistic | aacrjournals.orgnih.govashpublications.orgresearchgate.netpatsnap.comnih.govportlandpress.com |
| Lenalidomide | Multiple Myeloma | Synergistic | aacrjournals.orgnih.govashpublications.orgresearchgate.netpatsnap.comnih.govportlandpress.com |
| Pomalidomide | Multiple Myeloma | Synergistic | aacrjournals.orgnih.govashpublications.orgresearchgate.netpatsnap.comnih.govportlandpress.com |
| Cisplatin (B142131) | NSCLC (resistant) | Synergistic | researchgate.netnih.govportlandpress.com |
| Radiotherapy | Various (HRD+) | Sensitization | aacrjournals.org |
| Chemotherapy | Various | Sensitization | aacrjournals.org |
Q & A
Q. What is the biochemical mechanism of SJB3-019A as a USP1 inhibitor?
this compound inhibits ubiquitin-specific protease 1 (USP1), leading to accumulation of ubiquitinated substrates like FANCD2 and PCNA, thereby disrupting DNA repair pathways. Its IC50 of 0.0781 μM in K562 cells demonstrates 5-fold greater potency in promoting ID1 degradation and cytotoxicity compared to SJB2-043 . Methodologically, USP1 inhibition can be validated via Western blotting for Ub-FANCD2/Ub-PCNA levels and HR (homologous recombination) activity assays .
Q. How is this compound’s cytotoxicity quantified in leukemia cell lines?
Cytotoxicity is measured using apoptosis assays (e.g., Annexin V/PI staining) and cell viability tests (e.g., MTT or CCK-8). For example, this compound induces dose-dependent apoptosis in Sup-B15, CCRF-SB, and KOPN-8 cells, with apoptosis rates varying across cell lines due to differential USP1 dependency . Researchers should include controls for baseline apoptosis and validate results across multiple replicates to account for biological variability .
Q. What experimental controls are critical when studying this compound’s effects?
Essential controls include:
- Negative controls : Untreated cells or cells treated with DMSO (vehicle control).
- Positive controls : Cells treated with known USP1 inhibitors (e.g., SJB2-043) to benchmark potency.
- Genetic controls : USP1-knockout or knockdown cells to confirm target specificity .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s efficacy across cell lines?
Variability in apoptosis rates (e.g., Sup-B15 vs. KOPN-8 cells ) may stem from differences in USP1 expression levels, compensatory deubiquitinases, or genetic backgrounds. To address this:
Q. What methodologies optimize this compound’s concentration protocols for in vitro studies?
Dose-response curves (e.g., IC50 determination) should be generated using serial dilutions (e.g., 0.01–10 μM) and exposure times (24–72 hours). For example, this compound’s IC50 in K562 cells is 0.0781 μM, but higher concentrations (≥1 μM) may induce off-target effects. Researchers should also monitor cell confluency and adjust seeding density to avoid confounding viability results .
Q. How can the specificity of this compound for USP1 be validated against related deubiquitinases?
- Enzyme activity assays : Test this compound against recombinant USP family members (e.g., USP7, USP8) to rule out cross-reactivity. notes this compound’s strong USP8 inhibition, necessitating selectivity profiling .
- Thermal shift assays : Measure binding affinity to USP1 versus other targets.
- CRISPR screens : Identify synthetic lethal partners to confirm USP1-dependent mechanisms .
Data Analysis & Reproducibility
Q. What statistical approaches are recommended for analyzing this compound’s dose-response data?
Use nonlinear regression models (e.g., log(inhibitor) vs. response in GraphPad Prism) to calculate IC50 values. For apoptosis assays, apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare means across concentrations. Report confidence intervals and effect sizes to enhance reproducibility .
Q. How should researchers address batch variability in this compound’s bioactivity?
- Standardize compound storage: Store lyophilized powder at -20°C and dissolved stocks at -80°C to prevent degradation .
- Include internal reference samples (e.g., a fixed this compound concentration) in each experiment to normalize inter-batch variability.
- Validate purity via HPLC and mass spectrometry before critical assays .
Experimental Design & Validation
Q. What in vivo models are suitable for preclinical testing of this compound?
- Xenograft models : Implant USP1-dependent leukemia cells (e.g., K562) into immunodeficient mice and monitor tumor growth post-SJB3-019A treatment.
- Patient-derived xenografts (PDX) : Recapitulate human disease heterogeneity.
- Toxicology studies : Assess organ-specific toxicity via histopathology and serum biomarkers .
Q. How can researchers ensure methodological rigor when replicating this compound studies?
Follow the Beilstein Journal’s guidelines:
- Detailed protocols : Publish step-by-step methods for compound preparation, cell culture, and assays in supplementary materials.
- Raw data accessibility : Share flow cytometry files (FCS) and Western blot images in repositories like Figshare.
- Reagent validation : Use commercially authenticated cell lines and cite LOT numbers for critical reagents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
